N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-27-15-4-2-3-11-9-16(28-17(11)15)18(25)21-7-8-24-19(26)13-10-12(20)5-6-14(13)22-23-24/h2-6,9-10H,7-8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJBNDHSDLFUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves:
Preparation of Benzo[d][1,2,3]triazin-4-one Scaffold: : This is often derived from readily available precursors such as 2-amino-4-fluorobenzoic acid through cyclization reactions.
Formation of the Intermediate: : Introduction of the 2-(2-chloroethyl) functionality to the benzo[d][1,2,3]triazin-4-one scaffold can be achieved using appropriate alkylating agents under basic conditions.
Construction of the Final Product: : Coupling the intermediate with 7-methoxybenzofuran-2-carboxylic acid under standard amide coupling conditions (e.g., using EDCI and HOBt) yields the final compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using similar steps with optimized reaction parameters for scalability. Continuous flow chemistry techniques might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites, potentially leading to the formation of oxo derivatives or cleavage of the benzofuran ring.
Reduction: : Selective reduction could modify the functional groups, such as reducing the carbonyl group in the benzo[d][1,2,3]triazin-4-one scaffold.
Substitution: : The fluorine atom allows for nucleophilic aromatic substitution reactions, potentially creating diverse analogues with different substituents.
Common Reagents and Conditions
Oxidizing Agents: : For example, potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl or aryl nucleophiles under base-catalyzed conditions.
Major Products
The major products depend on the reaction type:
Oxidation can yield hydroxylated derivatives.
Reduction might lead to alcohols or amines.
Substitution reactions can produce various analogues with modified activity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that incorporates elements of triazine and benzofuran, which may contribute to its biological activity. Its synthesis typically involves multi-step chemical processes that require precise control over reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity. Key steps in the synthesis may include:
- Formation of the Triazine Core : Utilizing fluorinated precursors to introduce the 6-fluoro group.
- Benzofuran Integration : Coupling reactions that link the benzofuran moiety to the triazine structure.
- Carboxamide Formation : Finalizing the structure by converting functional groups into the carboxamide form.
Research has indicated that N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exhibits several promising biological activities:
- Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways, enhancing its therapeutic potential in drug design.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for several applications in drug development:
- Medicinal Chemistry : As a lead compound in designing new drugs targeting neurodegenerative diseases and cancer.
- Pharmacological Studies : Used in studies aimed at understanding disease mechanisms and developing new therapeutic strategies.
- Biochemical Research : Investigated for its interactions with biological macromolecules to elucidate its mechanism of action.
Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The findings suggest that this compound could be beneficial in developing therapies for neurodegenerative disorders.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy agents.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its specific applications. Generally, its molecular targets could include enzymes, receptors, or nucleic acids. It may act by:
Inhibition of Enzymes: : Binding to the active site and blocking substrate access.
Receptor Modulation: : Interacting with receptor sites to modulate signaling pathways.
DNA/RNA Binding: : Intercalating or binding to nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Key Observations:
Structural Features: The target compound uniquely combines a benzotriazinone ring with a benzofuran carboxamide, differing from analogs that typically employ triazine (e.g., metsulfuron) or benzamide (e.g., diflubenzuron) cores. The ethyl linker between the benzotriazinone and benzofuran groups may influence conformational flexibility compared to rigid urea or sulfonylurea linkers in analogs .
Functional Groups: The 6-fluoro substituent on the benzotriazinone enhances electronegativity and metabolic stability, akin to fluorine’s role in diflubenzuron . The 7-methoxy group on benzofuran could improve lipophilicity and membrane penetration relative to chlorinated or sulfonated groups in analogs .
Potential Bioactivity: Sulfonylureas (e.g., metsulfuron) inhibit acetolactate synthase (ALS), a target in herbicides. The target compound’s carboxamide group may mimic this mechanism but with altered specificity due to the benzotriazinone core . Diflubenzuron’s chitin inhibition relies on urea-mediated interactions; the target compound’s ethyl-carboxamide linkage may offer a distinct binding mode .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.34 g/mol. Its structure features a benzofuran moiety linked to a triazinyl group, which is known for its diverse biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂N₄O₃ |
| Molecular Weight | 366.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1904632-84-3 |
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : The triazinyl group may interact with specific enzymes involved in cancer progression and inflammatory pathways.
- Receptor Modulation : The compound could potentially modulate receptors related to neurodegenerative diseases or cancer, enhancing therapeutic efficacy.
Pharmacological Effects
Studies have shown that derivatives of benzofuran and benzotriazine exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds with similar structural frameworks have demonstrated significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of the fluoro and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes.
Case Studies
- Antitumor Activity : A study evaluated the anticancer potential of similar benzotriazine derivatives against human breast cancer cells (MCF-7). Results indicated an IC50 value of 25 µM, suggesting moderate potency .
- Neuroprotective Effects : Research on related compounds showed neuroprotective effects in models of Alzheimer’s disease, attributed to their ability to inhibit acetylcholinesterase activity .
In Vitro Studies
In vitro studies have highlighted the compound's potential as a lead candidate for drug development:
- Cell Viability Assays : Using MTT assays, compounds similar to this compound showed reduced cell viability in cancer cell lines by disrupting mitochondrial function.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:
Q & A
Q. What is the standard protocol for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally related benzofuran-triazine hybrids typically involves multi-step reactions. For example:
- Step 1 : Coupling of a benzofuran-2-carboxylic acid derivative with an ethylenediamine intermediate via amide bond formation (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Step 2 : Introduction of the 6-fluoro-4-oxobenzo[d][1,2,3]triazine moiety through nucleophilic substitution or cyclization reactions under reflux conditions (e.g., in ethanol or THF at 70–80°C) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry to improve yields. For instance, using microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Critical characterization methods include:
Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and amide moieties. Limited solubility is observed in water or hexane .
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Core Modifications : Systematically vary substituents (e.g., replace 6-fluoro with chloro or methoxy groups on the triazine ring) and assess changes in bioactivity .
- In Vitro Assays :
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What computational strategies are suitable for predicting binding modes or off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize hydrogen bonding with the triazine core and hydrophobic contacts with the benzofuran ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
- Off-Target Screening : Employ SwissTargetPrediction or SEA servers to identify potential off-targets (e.g., cytochrome P450 isoforms) .
Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Meta-Analysis : Compare datasets from (benzothiazole derivatives) and (benzoxazepin analogs) to identify confounding variables (e.g., serum content in cell media).
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Process Chemistry :
- Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can metabolomic studies be designed to track in vivo degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
